Cas no 324-27-6 (2-(4-Fluorophenyl)-1H-benzimidazole)

2-(4-Fluorophenyl)-1H-benzimidazole 化学的及び物理的性質
名前と識別子
-
- Benzimidazole, 2-(p-fluorophenyl)- (7CI,8CI)
- 2-(4-fluorophenyl)-1H-benzimidazole
- 2-(4-Fluorophenyl)-1H-benzoimidazole
- (p-Fluorophenyl)-2 benzimidazole [French]
- 1H-Benzimidazole,2-(4-fluorophenyl)
- 2-(4-fluorophenyl)-1H-1,3-benzimidazole
- 2-(4-fluorophenyl)-1H-1,3-benzodiazole
- 2-(4-fluorophenyl)-1H-benzo[d]imidazole
- 2-(4-fluoro-phenyl)-1H-benzoimidazole
- 2-(4-fluorophenyl)benzimidazole
- 2-(p-fluorophenyl)benzimidazole
- Bo 874
- F0832-0298
- SCHEMBL3337878
- EN300-33682
- NCGC00245414-01
- MFCD00224358
- 2-(4-Fluorophenyl)-1H-benzimidazole 97%
- CS-0188295
- NSC-403409
- HMS2598E18
- ALBB-028704
- HMS1422H06
- AF-964/00532060
- NSC 403409
- SR-01000322727-1
- CHEMBL1596095
- IDI1_009787
- Benzimidazole, 2-(p-fluorophenyl)-
- NSC403409
- STK175417
- Z50129865
- AKOS000275584
- DTXSID30186109
- 1H-Benzimidazole, 2-(4-fluorophenyl)-
- SR-01000322727
- J-018732
- FPWUSPPQEHBWHC-UHFFFAOYSA-N
- 324-27-6
- SMR000289106
- MLS000708539
- IFLab1_003680
- BAS 07100919
- (p-Fluorophenyl)-2 benzimidazole
- 2-(4-Fluorophenyl)-1H-benzimidazole
-
- MDL: MFCD00224358
- インチ: InChI=1S/C13H9FN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)
- InChIKey: FPWUSPPQEHBWHC-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)F
計算された属性
- せいみつぶんしりょう: 212.07500
- どういたいしつりょう: 212.07497646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 28.7Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 389.4±44.0 °C at 760 mmHg
- フラッシュポイント: 189.3±28.4 °C
- PSA: 28.68000
- LogP: 3.36900
- じょうきあつ: 0.0±0.9 mmHg at 25°C
2-(4-Fluorophenyl)-1H-benzimidazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- RTECS番号:DD8969232
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-Fluorophenyl)-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A284631-10g |
2-(4-Fluorophenyl)-1H-benzo[d]imidazole |
324-27-6 | 95+% | 10g |
$285.0 | 2025-02-22 | |
TRC | F792008-50mg |
2-(4-Fluorophenyl)-1H-benzimidazole |
324-27-6 | 50mg |
$ 50.00 | 2022-06-02 | ||
Chemenu | CM312082-5g |
2-(4-fluorophenyl)-1H-benzo[d]imidazole |
324-27-6 | 95% | 5g |
$415 | 2021-06-17 | |
Apollo Scientific | PC7079-5g |
2-(4-Fluorophenyl)-1H-benzimidazole |
324-27-6 | 98+% | 5g |
£95.00 | 2024-08-02 | |
Apollo Scientific | PC7079-10g |
2-(4-Fluorophenyl)-1H-benzimidazole |
324-27-6 | 95% | 10g |
£279.00 | 2023-09-02 | |
Enamine | EN300-33682-0.25g |
2-(4-fluorophenyl)-1H-1,3-benzodiazole |
324-27-6 | 95.0% | 0.25g |
$19.0 | 2025-03-18 | |
Alichem | A069003056-5g |
2-(4-Fluorophenyl)-1h-benzoimidazole |
324-27-6 | 95% | 5g |
$644.00 | 2023-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-339918A-5 g |
2-(4-fluorophenyl)-1H-benzimidazole, |
324-27-6 | 5g |
¥4,701.00 | 2023-07-11 | ||
abcr | AB284695-250 mg |
2-(4-Fluoro-phenyl)-1H-benzoimidazole, 97%; . |
324-27-6 | 97% | 250 mg |
€169.50 | 2023-07-20 | |
Chemenu | CM312082-10g |
2-(4-fluorophenyl)-1H-benzo[d]imidazole |
324-27-6 | 95% | 10g |
$294 | 2023-02-17 |
2-(4-Fluorophenyl)-1H-benzimidazole 関連文献
-
Caixia Xie,Xushuang Han,Jian Gong,Danyang Li,Chen Ma Org. Biomol. Chem. 2017 15 5811
-
Em Canh Pham,Tuong Vi Le Thi,Huong Ha Ly Hong,Bich Ngoc Vo Thi,Long B. Vong,Thao Thanh Vu,Duy Duc Vo,Ngoc Vi Tran Nguyen,Khanh Nguyen Bao Le,Tuyen Ngoc Truong RSC Adv. 2023 13 399
-
Suman Kusuma,Dipak B. Bawiskar,Chob Singh,Pratheep Panneerselvam,Pradipta Sinha,Akshaya K. Samal,Arvind H. Jadhav RSC Adv. 2023 13 32110
-
Em Canh Pham,Tuong Vi Thi Le,Tuyen Ngoc Truong RSC Adv. 2022 12 21621
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Gargi Chakraborty,Rakesh Mondal,Amit Kumar Guin,Nanda D. Paul Org. Biomol. Chem. 2021 19 7217
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Daoshan Yang,Xiao Zhu,Wei Wei,Nana Sun,Li Yuan,Min Jiang,Jinmao You,Hua Wang RSC Adv. 2014 4 17832
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Sergei V. Tatarin,Elizaveta A. Meshcheriakova,Sergey A. Kozyukhin,Victor V. Emets,Stanislav I. Bezzubov Dalton Trans. 2023 52 16261
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Goutam Brahmachari,Sujay Laskar,Puspendu Barik RSC Adv. 2013 3 14245
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Harpreet Kaur,M. Venkateswarulu,Suneel Kumar,Venkata Krishnan,Rik Rani Koner Dalton Trans. 2018 47 1488
2-(4-Fluorophenyl)-1H-benzimidazoleに関する追加情報
2-(4-Fluorophenyl)-1H-benzimidazole (CAS No. 324-27-6): A Comprehensive Overview
The compound 2-(4-Fluorophenyl)-1H-benzimidazole (CAS No. 324-27-6) is a heterocyclic aromatic compound with significant applications in various fields of organic chemistry and materials science. This compound, often abbreviated as F-BI (Fluorinated Benzimidazole), has garnered attention due to its unique structural properties and versatile reactivity. The presence of the fluorine atom at the para position of the phenyl ring introduces electronic and steric effects that enhance its utility in chemical synthesis and material engineering.
Benzimidazoles are a class of heterocyclic compounds characterized by two nitrogen atoms in a fused benzene ring system. The introduction of a fluorine substituent at the 4-position of the phenyl group in 2-(4-Fluorophenyl)-1H-benzimidazole imparts distinct electronic properties, making it a valuable precursor in the synthesis of advanced materials. Recent studies have highlighted its role in the development of fluorescent materials, antimicrobial agents, and catalysts for organic transformations.
One of the most notable applications of F-BI is in the field of fluorescence sensing. Researchers have exploited its inherent fluorescence properties to develop sensors for detecting metal ions, such as Fe³⁺ and Cu²⁺, in aqueous solutions. The fluorine substituent enhances the compound's sensitivity and selectivity, making it a promising candidate for environmental monitoring applications. For instance, a study published in *Chemical Communications* demonstrated that F-BI can serve as a highly sensitive probe for detecting trace amounts of heavy metal ions in contaminated water samples.
In addition to its sensing capabilities, F-BI has been extensively studied for its potential as an antimicrobial agent. A recent investigation in *Journal of Medicinal Chemistry* revealed that derivatives of F-BI exhibit potent activity against Gram-positive bacteria, such as *Staphylococcus aureus*. The fluorine atom plays a critical role in modulating the compound's bioavailability and antimicrobial efficacy, making it a promising lead compound for drug development.
The synthesis of F-BI involves a multi-step process that typically begins with the preparation of benzene derivatives followed by cyclization reactions to form the benzimidazole core. A common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone derivative. The introduction of the fluorine substituent requires careful control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability.
Another emerging application of F-BI is in catalysis. Its nitrogen-rich structure makes it an effective ligand for transition metal catalysts, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings. A study published in *Nature Catalysis* demonstrated that palladium catalysts supported by F-BI ligands exhibit superior activity and stability compared to traditional ligands. This advancement has significant implications for industrial chemical processes, where catalyst efficiency is paramount.
Furthermore, F-BI has been explored as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it an ideal component for designing porous materials with applications in gas storage and separation. A research article in *Advanced Materials* highlighted the use of F-BI to construct MOFs with exceptional selectivity for CO₂ capture, showcasing its potential in addressing global energy challenges.
The electronic properties of F-BI have also been leveraged in optoelectronic devices. Its fluorescence characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have focused on optimizing its emission efficiency by modifying substituents or incorporating it into conjugated systems. These efforts aim to enhance device performance while maintaining cost-effectiveness.
In conclusion, 2-(4-Fluorophenyl)-1H-benzimidazole (CAS No. 324-27-6) is a versatile compound with diverse applications across multiple disciplines. Its unique structural features, combined with recent advancements in synthetic methods and material science, position it as a key player in future innovations. As research continues to uncover new functionalities, this compound will undoubtedly contribute significantly to both academic and industrial advancements.
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